1,7-Diiodonaphthalene

Description

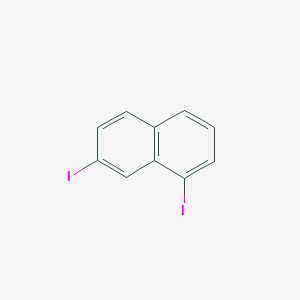

1,7-Diiodonaphthalene is an organic compound characterized by the presence of two iodine atoms attached to the naphthalene ring at positions 1 and 7. This compound is a crystalline solid and is commonly used as a precursor in organic synthesis, particularly in the preparation of various iodinated compounds.

Properties

Molecular Formula |

C10H6I2 |

|---|---|

Molecular Weight |

379.96 g/mol |

IUPAC Name |

1,7-diiodonaphthalene |

InChI |

InChI=1S/C10H6I2/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6H |

InChI Key |

KTQIVUFYXROQTB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)I)C(=C1)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,7-Diiodonaphthalene can be synthesized through the iodination of naphthalene. The process typically involves the use of iodine and an oxidizing agent such as nitric acid or sulfuric acid. The reaction is carried out under controlled conditions to ensure the selective iodination at the 1 and 7 positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where naphthalene is reacted with iodine in the presence of a catalyst. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,7-Diiodonaphthalene undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atoms can be replaced by other nucleophiles through nucleophilic substitution reactions.

Reduction Reactions: The compound can be reduced to form naphthalene by removing the iodine atoms.

Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.

Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, with bases like potassium carbonate and solvents like tetrahydrofuran (THF).

Major Products Formed

Substitution Reactions: Products include various substituted naphthalenes depending on the nucleophile used.

Reduction: The major product is naphthalene.

Coupling Reactions: Biaryl compounds are the major products formed.

Scientific Research Applications

1,7-Diiodonaphthalene has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and in the study of reaction mechanisms.

Biology: Employed in the development of radiolabeled compounds for imaging and diagnostic purposes.

Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,7-diiodonaphthalene in chemical reactions involves the formation of reactive intermediates such as radical anions or cations. These intermediates facilitate the substitution or coupling reactions by providing a pathway for the exchange of iodine atoms with other functional groups. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

1,8-Diiodonaphthalene: Similar in structure but with iodine atoms at positions 1 and 8.

1,5-Diiodonaphthalene: Iodine atoms are at positions 1 and 5.

2,6-Diiodonaphthalene: Iodine atoms are at positions 2 and 6.

Uniqueness

1,7-Diiodonaphthalene is unique due to the specific positioning of the iodine atoms, which influences its reactivity and the types of reactions it can undergo. The peri relationship between the iodine atoms in this compound can lead to distinct steric and electronic effects compared to other diiodonaphthalenes.

Biological Activity

1,7-Diiodonaphthalene is an organic compound characterized by the presence of two iodine atoms at the 1 and 7 positions of the naphthalene structure. This unique arrangement imparts distinct chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.

The synthesis of this compound typically involves halogenation reactions of naphthalene derivatives. The reaction can be represented as follows:

This compound is notable for its symmetrical structure, which enhances its reactivity in various synthetic pathways and allows it to form stable complexes with transition metals, making it valuable in coordination chemistry.

Biological Activity

Research into the biological activity of this compound has revealed several key areas where it exhibits potential therapeutic effects:

- Antimicrobial Activity : Studies have indicated that derivatives of diiodonaphthalene may exhibit antimicrobial properties, although specific data on this compound is limited. The general trend shows that halogenated compounds often possess enhanced activity against various microbial strains due to their ability to disrupt cellular processes.

- Cytotoxicity : Preliminary investigations suggest that this compound may induce cytotoxic effects in certain cancer cell lines. For instance, related compounds have shown promise in inhibiting the growth of human colon cancer (HCT-116) and breast cancer (MDA-MB-231) cells. Such findings highlight the potential for further research into its use as an anticancer agent.

- Mechanism of Action : Although specific mechanisms for this compound remain underexplored, similar compounds often interact with biological macromolecules such as proteins and nucleic acids. This interaction can lead to alterations in cellular signaling pathways or direct cytotoxic effects.

Case Studies

Several studies have investigated the biological activities of halogenated naphthalenes, providing insights into the potential effects of this compound:

- Antimicrobial Screening : A study evaluated various halogenated naphthalenes against a panel of microbial strains. Results indicated that compounds with iodine substitutions exhibited significant minimum inhibitory concentrations (MIC) against Gram-positive bacteria, suggesting a possible mechanism involving membrane disruption.

- Cytotoxicity Assays : In vitro assays conducted on cancer cell lines showed that certain naphthalene derivatives, including those structurally related to this compound, could induce apoptosis. This was measured using flow cytometry and caspase activation assays.

- Fluorescent Properties : Research has also explored the use of diiodonaphthalene derivatives as fluorescent probes in biological systems. These studies indicate that such compounds can be utilized for imaging applications in cellular biology due to their photostability and specific binding properties.

Comparative Analysis

The following table summarizes key features and biological activities of various diiodonaphthalene derivatives:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C₁₀H₆I₂ | Iodine at positions 1 and 7 | Potential antimicrobial and cytotoxic |

| 2,7-Diiodonaphthalene | C₁₀H₆I₂ | Iodine at positions 2 and 7 | Antimicrobial properties reported |

| 1,8-Diiodonaphthalene | C₁₀H₆I₂ | Iodine at positions 1 and 8 | Cytotoxic effects observed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.